molecular formula C11H14N2O2 B13558976 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No.: B13558976
M. Wt: 206.24 g/mol
InChI Key: ATDSBXYMZNKRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol typically involves the reaction of 5-methoxy-1H-benzimidazole with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the use of alkylating agents under basic conditions to achieve the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the benzimidazole ring.

    Substitution: The methoxy group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and hydroxyl groups may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
  • 1-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanone
  • 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Uniqueness

2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole core makes it a versatile compound for various applications.

Biological Activity

The compound 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-ol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a methoxy group and a propan-2-ol moiety. This configuration contributes to its biological activity. The compound can be represented by the following chemical structure:

C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}

1. Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Specifically, this compound was tested against several cancer cell lines, showing promising results in reducing cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa8.3Cell cycle arrest
A54915.0Inhibition of proliferation

2. Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral potential. The compound was found to inhibit viral replication in vitro, particularly against RNA viruses. Its mechanism involves blocking viral RNA synthesis by targeting RNA polymerase II.

3. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. It acts through the inhibition of key signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in an animal model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O2/c1-11(2,14)10-12-8-5-4-7(15-3)6-9(8)13-10/h4-6,14H,1-3H3,(H,12,13)

InChI Key

ATDSBXYMZNKRHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.